molecular formula C28H21N2P B12623817 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine CAS No. 919091-27-3

2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine

Cat. No.: B12623817
CAS No.: 919091-27-3
M. Wt: 416.5 g/mol
InChI Key: VAOXSIDRXFMSOE-UHFFFAOYSA-N
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Description

2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine is an organophosphorus compound characterized by the presence of a pyrimidine ring substituted with diphenylphosphanyl and diphenyl groups. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine typically involves the reaction of 2-chloro-4,6-diphenylpyrimidine with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:

2-chloro-4,6-diphenylpyrimidine+diphenylphosphineKOBu-tThis compound\text{2-chloro-4,6-diphenylpyrimidine} + \text{diphenylphosphine} \xrightarrow{\text{KOBu-t}} \text{this compound} 2-chloro-4,6-diphenylpyrimidine+diphenylphosphineKOBu-t​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive phosphine and base.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.

    Coordination: It can form coordination complexes with transition metals, acting as a ligand.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Various nucleophiles can be employed under basic conditions.

    Coordination: Transition metal salts such as palladium chloride or platinum chloride are commonly used.

Major Products:

    Oxidation: Diphenylphosphine oxide derivatives.

    Substitution: Substituted pyrimidine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of coordination complexes, which are studied for their catalytic properties.

    Biology: The metal complexes of this compound are investigated for their potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metals.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are involved in numerous catalytic cycles.

Comparison with Similar Compounds

    Diphenyl-2-pyridylphosphine: Another organophosphorus compound with similar coordination properties.

    Bis(diphenylphosphino)methane: A bidentate ligand used in similar catalytic applications.

Uniqueness: 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine is unique due to the presence of the pyrimidine ring, which can provide additional coordination sites and influence the electronic properties of the metal complexes. This can lead to different catalytic behaviors compared to other similar compounds.

Properties

CAS No.

919091-27-3

Molecular Formula

C28H21N2P

Molecular Weight

416.5 g/mol

IUPAC Name

(4,6-diphenylpyrimidin-2-yl)-diphenylphosphane

InChI

InChI=1S/C28H21N2P/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)30-28(29-26)31(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H

InChI Key

VAOXSIDRXFMSOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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